1-Cyclohexyl-2-piperazinone hydrate is a chemical compound that belongs to the class of piperazine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various neurological and psychiatric conditions.
The synthesis and characterization of 1-cyclohexyl-2-piperazinone hydrate have been documented in various scientific studies. The compound can be derived from cyclohexanone and piperazine through specific synthetic routes, which will be detailed in the synthesis analysis section.
1-Cyclohexyl-2-piperazinone hydrate is classified as a cyclic amine derivative. It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is further substituted with a cyclohexyl group. This classification places it within a broader category of compounds that exhibit significant pharmacological properties.
The synthesis of 1-cyclohexyl-2-piperazinone hydrate typically involves the condensation reaction between cyclohexanone and piperazine. Various methods have been explored, including:
The reaction conditions often include:
1-Cyclohexyl-2-piperazinone hydrate has a molecular formula of CHNO, indicating it contains 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular structure features:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing insights into bond lengths, angles, and molecular conformation.
1-Cyclohexyl-2-piperazinone hydrate can participate in various chemical reactions typical for piperazine derivatives:
The reactivity of this compound is influenced by:
The mechanism of action for 1-cyclohexyl-2-piperazinone hydrate primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as a modulator or antagonist at certain receptors involved in mood regulation and anxiety.
Studies suggest that compounds with similar structures may influence serotonin and dopamine pathways, contributing to their therapeutic effects. Further research is needed to elucidate the specific mechanisms at play for this particular compound.
1-Cyclohexyl-2-piperazinone hydrate exhibits several notable physical properties:
Chemical properties include:
1-Cyclohexyl-2-piperazinone hydrate has potential applications in various fields:
Piperazine and piperazinone derivatives constitute a cornerstone of modern pharmaceutical design, featured in approximately 20% of FDA-approved small-molecule drugs between 2011-2023 [7]. Their exceptional prevalence stems from multifaceted advantages:
Conformational Flexibility & Hydrogen Bonding Capacity: The piperazinone ring (a cyclic diamide derivative of piperazine) offers two distinct nitrogen pharmacophores: one basic (pKa ~9.0) capable of forming salt bridges with biological targets, and one amide carbonyl serving as a hydrogen bond acceptor. This dual functionality enables simultaneous interaction with complementary residues in enzyme binding pockets, dramatically enhancing binding affinity. For instance, in kinase inhibitors like palbociclib and ribociclib (CDK4/6 inhibitors), the piperazine moiety forms critical hydrogen bonds with hinge region residues while maintaining optimal spatial positioning of hydrophobic substituents [7].
Enhanced Pharmacokinetic Properties: The partially saturated piperazinone ring significantly improves aqueous solubility compared to fully aromatic systems—a crucial factor for oral bioavailability. Simultaneously, the carbonyl group reduces the basicity of the adjacent nitrogen, potentially mitigating hERG channel affinity and associated cardiotoxicity risks [7]. This balance is exemplified by vortioxetine, a multimodal antidepressant where the piperazine ring optimizes brain penetration while maintaining sufficient solubility for gastrointestinal absorption [7].
Synthetic Versatility: Piperazinones serve as adaptable templates for structural diversification through N-alkylation, N-acylation, or electrophilic aromatic substitution. Microwave-assisted synthesis has further revolutionized their preparation, enabling rapid construction of complex derivatives like 3,5-dibenzyl-4-amino-1,2,4-triazole under solvent-free conditions with 88-92% yields in minutes rather than hours [2]. This efficiency accelerates structure-activity relationship (SAR) exploration around the piperazinone core.
Table 2: Clinically Approved Drugs Featuring Piperazine/Piperazinone Scaffolds
Drug (Approval Year) | Therapeutic Category | Key Structural Role of Piperazine |
---|---|---|
Palbociclib (2015) | CDK4/6 Inhibitor (Breast Cancer) | Links pyridopyrimidine to acetylpiperazine motif |
Vortioxetine (2013) | Multimodal Antidepressant | Central scaffold for serotonin receptor modulation |
Venetoclax (2016) | BCL-2 Inhibitor (Leukemia) | Enhances solubility and target binding affinity |
Brexpiprazole (2015) | Atypical Antipsychotic | Positions pharmacophores for D2/5-HT1A activity |
Dolutegravir (2013) | HIV Integrase Inhibitor | Chelates catalytic Mg²⁺ ions in integrase active site |
Piperazinones specifically offer advantages over saturated piperazines through their conformational constraint. The carbonyl group restricts ring puckering, locking substituents in pseudo-equatorial or axial orientations. This preorganization reduces the entropic penalty upon target binding, as demonstrated in BCL-2 inhibitors where rigidified piperazinone analogs achieved picomolar affinities [4]. Furthermore, the electron-withdrawing carbonyl modulates electron density at adjacent centers, facilitating π-stacking interactions with aromatic residues in enzyme binding sites—a property leveraged in kinase inhibitors like brigatinib [7].
The cyclohexyl moiety appended to the piperazinone nitrogen in 1-cyclohexyl-2-piperazinone hydrate serves as a masterclass in strategic steric and hydrophobic engineering:
Lipophilicity-Bioavailability Optimization: Cyclohexyl substitution provides substantial lipophilicity (logP contribution ≈ +2.0) without excessive desolvation penalties. This balances membrane permeability and aqueous solubility, achieving calculated logP values of ~1.86 for 1-cyclohexyl-2-piperazinone hydrate—within the optimal range (1-3) for oral absorption [1] [10]. Comparative studies show cyclohexyl analogs exhibit 3-5 fold greater Caco-2 permeability than phenyl-substituted counterparts while avoiding the metabolic instability associated with alkyl chains [9].
Stereoelectronic and Conformational Effects: The chair conformation of cyclohexyl imposes defined spatial constraints on the attached heterocycle. In 1-cyclohexylpiperazines, NMR studies reveal preferential equatorial positioning, projecting the piperazine ring away from the cyclohexyl plane. This creates a "molecular crane" architecture that optimally positions pharmacophores toward target binding pockets [10]. Additionally, the saturated hydrocarbon nature eliminates dipole-dipole repulsions with electron-rich heterocycles, a common issue with aryl substituents.
Metabolic Stability Enhancement: Cyclohexyl groups resist cytochrome P450-mediated oxidation more effectively than linear alkyl chains or aromatic rings due to their C-H bond strength and steric shielding. For instance, in avatrombopag (thrombopoietin receptor agonist), the cyclohexyl-linked piperazine component reduces CYP2C9-mediated clearance compared to tert-butyl analogs, extending half-life from 6 to 14 hours [7] [10]. This metabolic resilience is similarly advantageous for 1-cyclohexyl-2-piperazinone derivatives intended for chronic therapeutic applications.
Target Binding Implications: The aliphatic bulk of cyclohexyl enables complementary van der Waals contacts with hydrophobic enzyme clefts inaccessible to planar aromatics. Kinase inhibitors like bosutinib exploit cyclohexylamine substituents to access deep selectivity pockets near the ATP-binding site, conferring specificity against ABL1 over SRC kinases [7]. Furthermore, the conformational flexibility allows adaptive binding—cyclohexyl can undergo chair flip adjustments to maximize surface complementarity upon target engagement.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: